L-SERINE-N-FMOC (13C3; 15N)
Description
Structure and Isotopic Labeling L-SERINE-N-FMOC (13C3; 15N) is a chemically modified derivative of the non-essential amino acid L-serine. The molecule features a 9-fluorenylmethyloxycarbonyl (FMOC) protective group on its α-amino group, which is critical for solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions . The compound is uniquely labeled with three carbon-13 (13C) atoms and one nitrogen-15 (15N) atom, achieving isotopic purities of 97–99% for both isotopes . This dual labeling enables precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) .
Synthesis and Applications
The synthesis of 13C/15N-labeled serine derivatives typically involves enzymatic or chemical methods. For instance, describes the use of isotopically enriched precursors (e.g., 13C3-glucose or 15N-ammonium chloride) in enzymatic pathways to produce labeled serine . In metabolic research, L-SERINE-N-FMOC (13C3; 15N) is employed to study one-carbon metabolism in cancer cells, where serine contributes to glycine and formate production via mitochondrial enzymes like SHMT2 and MTHFD2 . Its stable isotopes allow unambiguous detection in complex biological matrices, such as purine biosynthesis pathways .
Properties
Molecular Weight |
331.30 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Isotopic Labeling Patterns and Purity
The table below compares isotopic configurations and purity levels of L-SERINE-N-FMOC (13C3; 15N) with structurally related compounds:
Key Observations :
- Isotopic Specificity : Unlike single-labeled variants (e.g., 1-13C or 15N-only), L-SERINE-N-FMOC (13C3; 15N) provides comprehensive labeling of all three carbons and the nitrogen atom, minimizing natural isotope interference in MS/MS and 2D-NMR studies .
- Structural Modifications : The O-tert-butyl ether derivatives (e.g., CLM-8167) protect the hydroxyl group during peptide synthesis, enhancing solubility in organic solvents . However, this modification limits their utility in metabolic studies requiring free hydroxyl groups .
- Deuterium-Labeled Analogs : Compounds like L-Serine-13C3,15N,2,3,3-d3 incorporate deuterium for improved MS sensitivity but may alter metabolic kinetics due to isotopic effects .
Metabolic Pathway Studies
- L-SERINE-N-FMOC (13C3; 15N) was used to trace serine flux into formate and glycine in cancer cells, revealing compartmentalized one-carbon metabolism in mitochondria .
- In contrast, 13C1,2,3-labeled serine (without 15N) lacks the nitrogen tracer, making it unsuitable for studying nitrogen-dependent pathways like nucleotide synthesis .
Analytical Techniques
- NMR : The 13C3/15N labeling pattern simplifies spectral interpretation by eliminating 13C-15N coupling artifacts, a challenge in singly labeled analogs .
- Mass Spectrometry: Dual labeling reduces background noise in high-resolution MS, enabling detection of low-abundance metabolites like [13C3]oxaloacetate in bacterial cultures .
Limitations and Trade-offs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
